Bis(3-nitrophenyl)sulfone
Overview
Description
Bis(3-nitrophenyl)sulfone is a chemical compound that has been studied for its unique structural and chemical properties. The research on this compound spans various aspects, including synthesis methods, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of compounds related to Bis(3-nitrophenyl)sulfone often involves complex chemical reactions. For instance, the synthesis of nitro-substituted aromatic polysulfide from bis(4-chloro-3-nitrophenyl) sulfone and sodium sulfide through displacement polymerization demonstrates the intricate processes involved in creating such compounds (Dutta, 2000).
Molecular Structure Analysis
The molecular structure of Bis(3-nitrophenyl)sulfone and similar compounds is characterized by significant electron delocalization, which influences bond lengths and angles. This is evident in compounds like bis((trifluoromethyl)sulfonyl)amine, where electron delocalization results in noticeable shortening of S-N bonds (Haas et al., 1996).
Chemical Reactions and Properties
Bis(3-nitrophenyl)sulfone derivatives exhibit a range of chemical reactions, often utilized in organic synthesis. For example, the use of 3,5-bis(trifluoromethyl)phenyl sulfones in the Julia-Kocienski olefination reaction demonstrates the versatility of such compounds in chemical synthesis (Alonso et al., 2005).
Physical Properties Analysis
The physical properties of Bis(3-nitrophenyl)sulfone derivatives can vary depending on their molecular structure and synthesis method. For instance, certain polysulfides synthesized from similar compounds demonstrate solubility in aprotic solvents and exhibit specific thermal properties (Dutta, 2000).
Chemical Properties Analysis
Chemically, Bis(3-nitrophenyl)sulfone and its derivatives are characterized by their reactivity and stability under various conditions. For example, the stability of metalated bis(trifluoromethyl)phenyl sulfones under different reaction conditions highlights the chemical robustness of these compounds (Alonso et al., 2005).
Scientific Research Applications
Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . They have found various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers .
The sulfone group can be employed as a temporary modulator of chemical reactivity . Therefore a variety of different transformations are feasible with this functional group, leading to the description of sulfones as 'chemical chameleons’ .
Polysulfones (PSs) are a class of condensation heterochain polymers containing sulfonic groups (‒SO2‒) in the main chain . The most widely practically applied aromatic polysulfones, the thermal resistance and high strength properties of which in a wide range of temperatures (–50…+220°C) allow classifying them as polymers of high-performance assignment .
As for “Bis(3-nitrophenyl)sulfone”, it is an important diphenyl sulfone derivative . The asymmetric unit of the title compound contains one half-molecule; a mirror plane passes through the SO2 group . The dihedral angle between the two symmetry-related benzene rings is 40.10 (13)° .
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Sulfonation of Nitrobenzene
- Field: Organic Chemistry
- Application: Sulfonation of nitrobenzene using SO3 as the sulfonating agent in a microreactor .
- Method: The effects of molar ratio of reactants, reaction temperature and liquid hourly space velocity (LHSV) on the reaction performance were experimentally studied under solvent-free conditions .
- Results: Under optimized reaction conditions, 94% conversion of nitrobenzene (NB) and 88% yield of meta-nitrobenzenesulfonic acid (m-NBSA) was obtained even when the residence time was less than 2 s .
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Synthesis of Sulfones
- Field: Organic Synthesis
- Application: Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biological active molecules or functional materials .
- Method: Various methods are used for the synthesis of sulfones, including oxidation of sulfides, aromatic sulfonylation, alkylation/arylation of sulfinates, addition to alkenes and alkynes, and others .
- Results: Sulfones have been employed as versatile intermediates for the preparation of various product classes .
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X-ray Structures of Sulfones
- Field: Crystallography
- Application: Studying the X-ray structures of sulfones, including "Bis(3-nitrophenyl)sulfone" .
- Method: X-ray crystallography is used to determine the solid state packing of sulfone compounds .
- Results: Most of the sulfone compounds display intermolecular soft hydrogen bonding interactions which influence their solid state packing .
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Polysulfones
- Field: Material Science
- Application: Polysulfones (PSs) are a class of condensation heterochain polymers containing sulfonic groups (‒SO2‒) in the main chain . They are used in high-performance applications due to their thermal resistance and high strength properties in a wide range of temperatures (–50…+220°C) .
- Method: Polysulfones are synthesized by various methods, including polyesterification of bis(4-chloro-3-nitrophenyl) sulfone with dibasic phenols containing mesogenic groups .
- Results: The resulting polysulfones have found applications in machine engineering, electronics, aviation, robotics, medicine, and other high-technology areas .
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Inhibition Studies
- Field: Biochemistry
- Application: Bis(3-nitrophenyl)sulfone and similar compounds can be used in inhibition studies .
- Method: The compound is introduced to a biological system, and its effects on the system’s processes are observed .
- Results: Inhibition occurs in the micromolar concentration range; the bifunctional compounds are stronger inhibitors .
Safety And Hazards
While specific safety and hazard information for “Bis(3-nitrophenyl)sulfone” was not found in the search results, it’s important to handle all chemical substances with care and appropriate protective measures. For instance, a related compound, Bis(4-fluoro-3-nitrophenyl) sulfone, is classified as an irritant and specific measures are recommended for handling it .
Future Directions
properties
IUPAC Name |
1-nitro-3-(3-nitrophenyl)sulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O6S/c15-13(16)9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)14(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAXCFAQCKRJOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061634 | |
Record name | Benzene, 1,1'-sulfonylbis[3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24791860 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Bis(3-nitrophenyl)sulfone | |
CAS RN |
1228-53-1 | |
Record name | 1,1′-Sulfonylbis[3-nitrobenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,1'-sulfonylbis(3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001228531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(3-nitrophenyl)sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20608 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,1'-sulfonylbis[3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,1'-sulfonylbis[3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(3-nitrophenyl) sulphone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.605 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.